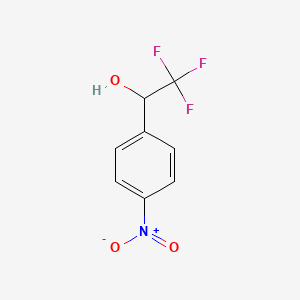

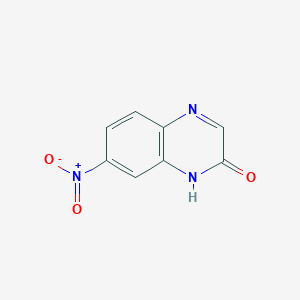

7-Nitro-2(1H)-quinoxalinone

Übersicht

Beschreibung

7-Nitro-2(1H)-quinoxalinone is a compound that belongs to the quinoxaline family, which are heterocyclic compounds containing a fused benzene and pyrazine ring. The nitro group at the 7th position indicates the presence of a nitro functional group, which is known to influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as 7-Nitro-2(1H)-quinoxalinone, can be achieved through various methods. One sustainable approach is the NaOH-mediated synthesis from o-nitroamines and alcohols, which proceeds via redox condensation to yield functionalized quinoxalines in high yields without the need for transition metals or external redox additives . Another method involves the use of microwave irradiation to synthesize 7-nitro-4(3H)-quinazolinone, a related compound, from 4-nitroanthranilic acid and formamide. This method offers advantages such as shorter reaction times and higher efficiency compared to conventional methods .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of substituents like the nitro group can significantly affect the electronic distribution within the molecule, potentially altering its reactivity and interaction with other molecules. The hydrogen-bonded structures of isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids demonstrate the importance of intermolecular interactions, such as hydrogen bonding, in determining the molecular conformation and stability .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, o-acetamido-N-(o-nitrobenzylidene)anilines can cyclize in the presence of potassium cyanide to form quinoxalino[2,3-c]cinnolines, with the potential formation of by-products such as 2-amino-3-(o-nitrophenyl)quinoxalines and quinoxalino[2,3-c]cinnoline 5-oxides due to oxidation of intermediates . Additionally, the NiBr2/1,10-phenanthroline system has been shown to catalyze the synthesis of quinoxalines from 2-nitroanilines and vicinal diols, with the formation of heterogeneous Ni-particles observed during the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Nitro-2(1H)-quinoxalinone are influenced by its molecular structure and the presence of functional groups. The nitro group is electron-withdrawing, which can affect the acidity of adjacent hydrogen atoms and the molecule's overall polarity. The synthesis methods and reaction conditions can also impact the purity, yield, and physical state of the final product. For example, the NaOH-mediated synthesis of quinoxalines results in high yields of the desired products, indicating a successful reaction with potentially desirable physical properties . The hydrogen-bonded structures of related compounds suggest that 7-Nitro-2(1H)-quinoxalinone may also form stable hydrogen bonds, which could influence its solubility and crystalline structure .

Wissenschaftliche Forschungsanwendungen

-

Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists

- Application Summary : A series of novel indene-derived retinoic acid receptor α (RARα) agonists have been designed and synthesized .

- Methods of Application : The use of receptor binding, cell proliferation and cell differentiation assays demonstrated that most of these compounds exhibited moderate RARα binding activity and potent antiproliferative activity .

- Results or Outcomes : In particular, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, which showed a moderate binding affinity, exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .

-

Investigation of the Nanoparticulation Method and Cell-Killing Effect following the Mitochondrial Delivery of Hydrophobic Porphyrin-Based Photosensitizers

- Application Summary : Photodynamic therapy is expected to be a less invasive treatment, and strategies for targeting mitochondria, the main sources of singlet oxygen, are attracting attention to increase the efficacy of photodynamic therapy and reduce its side effects .

- Methods of Application : The photosensitizer rTPA was encapsulated into MITO-Porter (MP), a mitochondria-targeted Drug Delivery System (DDS), aimed at mitochondrial delivery of the photosensitizer while maintaining its activity .

- Results or Outcomes : The cellular uptake and mitochondrial translocation capacities were similar for all particles, suggesting that differences in aggregation rates during the incorporation of rTPA into MITO-Porter resulted in differences in drug efficacy .

-

A New 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+

- Application Summary : A new fluorescent probe, 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole (2), has been developed for the detection of Hg2+. This probe is based on the photoinduced electron transfer (PET) principle .

- Methods of Application : The probe exhibits a high selectivity and sensitivity to Hg2+, even in the presence of other common metal ions .

- Results or Outcomes : Upon the addition of Hg2+, a 46-fold fluorescence enhancement occurs. Under optimal reaction conditions, a good linearity can be obtained in the range of 0.5–2.5 μM, and the detection limit is 0.05 μM .

-

7-Nitro-2,1,3-benzoxadiazole Derivatives as Suicide Inhibitors for Glutathione S-Transferases

-

A New 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+

- Application Summary : A new fluorescent probe, 4-(2-N,N-dimethylthioacetamide)amino-7-nitro-2,1,3-benzoxadiazole (2), has been developed for the detection of Hg2+. This probe is based on the photoinduced electron transfer (PET) principle .

- Methods of Application : The probe exhibits a high selectivity and sensitivity to Hg2+, even in the presence of other common metal ions .

- Results or Outcomes : Upon the addition of Hg2+, a 46-fold fluorescence enhancement occurs. Under optimal reaction conditions, a good linearity can be obtained in the range of 0.5–2.5 μM, and the detection limit is 0.05 μM .

-

7-Nitro-2,1,3-benzoxadiazole Derivatives, a New Class of Suicide Inhibitors for Glutathione S-Transferases

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-nitro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIFPSDSDMLFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567147 | |

| Record name | 7-Nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2(1H)-quinoxalinone | |

CAS RN |

89898-96-4 | |

| Record name | 7-Nitroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-nitro-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)